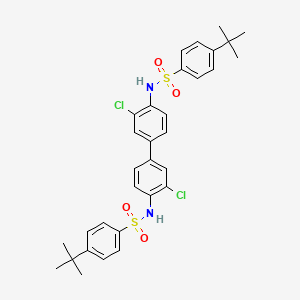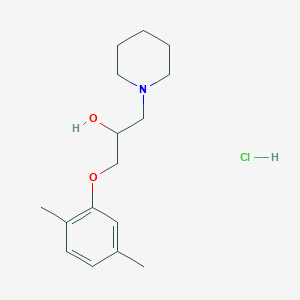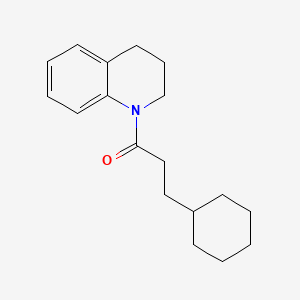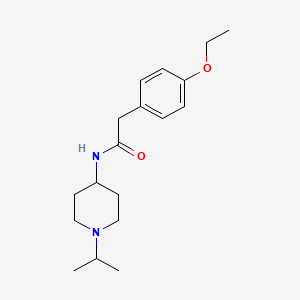![molecular formula C22H19N3O4 B5067900 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5067900.png)
2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide, also known as IQM-316, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
The mechanism of action of 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. By inhibiting CK2, 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus (HCV) and to reduce inflammation in animal models of arthritis. 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide in lab experiments include its specificity for CK2, its ability to enhance the effect of chemotherapy and radiation therapy, and its potential use in the treatment of various types of cancer. However, there are also some limitations to using 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide in lab experiments. For example, it may have off-target effects that could interfere with the interpretation of the results. In addition, the optimal dosage and treatment duration of 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide may vary depending on the type of cancer and the stage of the disease.
Orientations Futures
There are several future directions for the study of 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide. Additionally, the combination of 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide with other anticancer agents is an area of active investigation. Finally, the clinical evaluation of 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide in cancer patients is ongoing and will provide important information on its safety and efficacy.
Méthodes De Synthèse
The synthesis of 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-aminooxazole with 5-isoquinolinyloxymethyl chloride to form 2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole. The resulting compound is then reacted with 2-methoxybenzylamine to form 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole. Finally, the carboxylic acid derivative is obtained by reacting the amine with ethyl chloroformate.
Applications De Recherche Scientifique
2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. In preclinical studies, 2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide has also been shown to enhance the effect of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-19-7-3-2-5-16(19)12-24-22(26)18-13-29-21(25-18)14-28-20-8-4-6-15-11-23-10-9-17(15)20/h2-11,13H,12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPYGLVMXXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-difluorobenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5067817.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5067829.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067832.png)
![bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5067834.png)
![(3S*,4S*)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5067841.png)
![(1R*,5S*)-6-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5067870.png)
![3-ethyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5067879.png)



![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5067907.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethylbenzamide](/img/structure/B5067922.png)